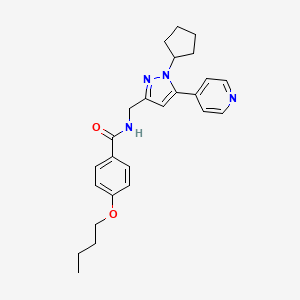

4-butoxy-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heteroaryl-containing benzamide derivatives involves several steps, including screening through in vitro assays to determine their effectiveness in increasing glucose uptake and glucokinase activity in rat hepatocytes. A similar compound was identified as a potent glucokinase activator, showcasing the intricate process of identifying and synthesizing molecules with potential therapeutic applications (Kaapjoo Park et al., 2014).

Molecular Structure Analysis

Structural characterization techniques such as FT-IR, NMR, MS, and X-ray diffraction studies are employed to confirm the molecular structure of synthesized compounds. For instance, a novel pyrazole derivative exhibited specific crystal and molecular structures stabilized by intermolecular hydrogen bonds, showcasing the importance of these analyses in understanding the compound's physical properties (K. Kumara et al., 2018).

Chemical Reactions and Properties

The reactivity and chemical behavior of similar compounds are explored through various reactions, including those with malononitrile, cyanothioacetamide, and hydroxylamine, leading to the synthesis of diverse derivatives. These reactions highlight the compound's versatility and potential for generating new molecules with varied properties (F. Al-Omran & A. El-Khair, 2005).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are critical for determining a compound's suitability for further development. The physical characterization includes thermal decomposition studies and DFT calculations to understand the stability and reactivity of the compounds under different conditions (K. Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for predicting the compound's behavior in biological systems. Studies involving the synthesis and evaluation of related compounds provide insights into these properties, contributing to the design of molecules with desired chemical profiles (O. Moukha-Chafiq et al., 2001).

Scientific Research Applications

Potential in Diabetes Treatment

- The discovery of heteroaryl-containing benzamide derivatives like 4-butoxy-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide has shown promise in the treatment of type 2 diabetes mellitus. A related compound, identified as a potent glucokinase activator, demonstrated a significant reduction in glucose levels in mice without the risk of hypoglycemia, making it a potential development candidate for diabetes treatment (Park et al., 2014).

Anticancer Applications

- Some derivatives of this compound have been evaluated for their anticancer properties. Notably, certain pyridine-3-carbonitrile derivatives synthesized from similar benzamide structures showed notable cytotoxicity against human breast cancer cells, suggesting potential as anticancer agents (Mansour et al., 2021).

Photophysical Properties

- Derivatives of this compound have been studied for their photophysical properties, such as luminescence and aggregation-enhanced emission, indicating potential applications in optical materials and sensors (Srivastava et al., 2017).

Development of PET Agents for Cancer Imaging

- The synthesis of related pyrazolo[3,4-b]pyridine derivatives as potential PET (Positron Emission Tomography) agents for imaging specific cancer mutations, like B-Raf(V600E), has been researched. This could contribute significantly to cancer diagnosis and treatment monitoring (Wang et al., 2013).

Inhibitors of BCR-ABL Kinase

- Compounds structurally similar to this compound have been proposed as inhibitors of BCR-ABL tyrosine kinase. This is significant for the treatment of chronic myelogenous leukemia (Hu et al., 2015).

properties

IUPAC Name |

4-butoxy-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O2/c1-2-3-16-31-23-10-8-20(9-11-23)25(30)27-18-21-17-24(19-12-14-26-15-13-19)29(28-21)22-6-4-5-7-22/h8-15,17,22H,2-7,16,18H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCJLQZOSIAVHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2494516.png)

![N-cyclopentyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2494517.png)

![2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2494519.png)

![7-Bromo-2-(2-hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494520.png)

![7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one](/img/structure/B2494522.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2494524.png)

![(E)-1-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2494528.png)

![7-(3,4-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2494529.png)

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2494531.png)

![3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2494532.png)

![ethyl 3-cyano-2-(2-(thiophen-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494538.png)